![molecular formula C8H8F4O2 B13457282 3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457282.png)
3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is an organic compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique three-dimensional structure, which includes a bicyclic ring system with a carboxylic acid functional group and a tetrafluoroethyl substituent. The bicyclo[1.1.1]pentane scaffold is known for its high strain and rigidity, making it an interesting subject for research in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the use of [1.1.1]propellane as a key intermediate. One common synthetic route includes the radical or nucleophilic addition across the central bond of [1.1.1]propellane . Another method involves carbene insertion into the central bond of bicyclo[1.1.0]butane . These methods are practical and scalable, allowing for the installation of various functional groups at the bridgehead positions of the bicyclo[1.1.1]pentane core .
Chemical Reactions Analysis
3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. The high strain and electron-withdrawing nature of the bicyclo[1.1.1]pentane core make it reactive towards radical reactions . Common reagents used in these reactions include tert-butoxyl radicals for hydrogen atom abstraction and various nucleophiles for substitution reactions . Major products formed from these reactions include functionalized derivatives of the bicyclo[1.1.1]pentane core .
Scientific Research Applications
The unique structure of 3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid makes it valuable in several scientific research applications. In medicinal chemistry, it serves as a bioisostere for phenyl rings, internal alkynes, and tert-butyl groups, offering improved biological activities, physicochemical properties, and metabolic profiles . In materials science, it is used as a building block for molecular rods, rotors, and supramolecular linker units . Additionally, its high passive permeability and water solubility make it an attractive candidate for drug development .
Mechanism of Action
The mechanism of action of 3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is primarily related to its ability to act as a bioisostere. By replacing traditional aromatic rings or alkyl groups with the bicyclo[1.1.1]pentane scaffold, this compound can alter the pharmacokinetic properties of drug molecules, enhancing their solubility, stability, and biological activity . The electron-withdrawing nature of the tetrafluoroethyl group further contributes to its unique reactivity and interaction with molecular targets .
Comparison with Similar Compounds
3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared to other bicyclo[1.1.1]pentane derivatives, such as 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid and 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes . These compounds share the same bicyclic core but differ in their substituents, which can significantly impact their chemical and biological properties.
Properties
Molecular Formula |
C8H8F4O2 |
|---|---|
Molecular Weight |
212.14 g/mol |
IUPAC Name |
3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C8H8F4O2/c9-4(10)8(11,12)7-1-6(2-7,3-7)5(13)14/h4H,1-3H2,(H,13,14) |
InChI Key |
ZSQVVNDEEISEHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)C(C(F)F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


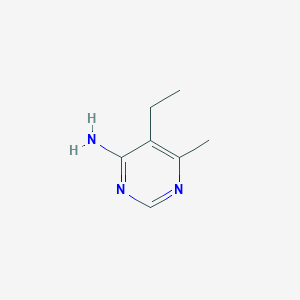

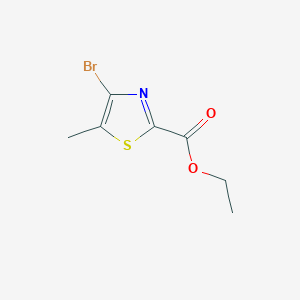
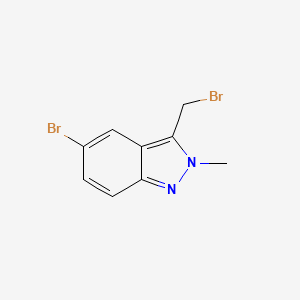
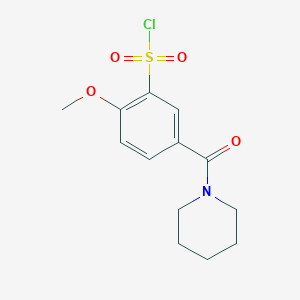
![6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13457229.png)
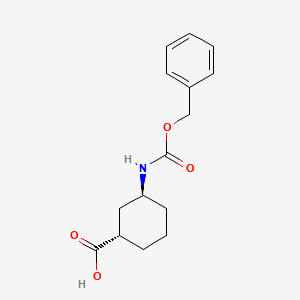
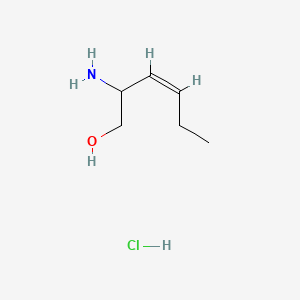

![4-(2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethoxy)benzonitrile](/img/structure/B13457246.png)
![[(1S)-1-aminoethyl]boronic acid](/img/structure/B13457249.png)

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid](/img/structure/B13457252.png)

